
S-Methyl-D-penicillamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
生化分析
Biochemical Properties
S-Methyl-D-penicillamine is formed from D-penicillamine by thiol methyltransferase in the membrane fraction of isolated human red blood cells . It interacts with enzymes, proteins, and other biomolecules in the body, playing a role in biochemical reactions .
Cellular Effects
Studies show that elevated levels of this compound were excreted in the urine of patients with Parkinson’s and Motor Neuron Disease . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism in these conditions.
Molecular Mechanism
It is known that D-penicillamine, from which this compound is derived, binds copper, allowing it to be eliminated in the urine . This suggests that this compound may also interact with biomolecules and influence gene expression.
Temporal Effects in Laboratory Settings
It is known that D-penicillamine and its metabolites, including this compound, bind to albumin, which is responsible for the slow elimination of the drug from plasma .
Metabolic Pathways
This compound is a metabolite of D-penicillamine and is formed in the liver
Transport and Distribution
Approximately 80% of D-penicillamine, from which this compound is derived, is circulated in plasma, typically bound to plasma proteins, particularly albumin . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that D-penicillamine and its metabolites, including this compound, are found in the plasma . This suggests that this compound may also be localized in the plasma.
准备方法
合成路线及反应条件: S-甲基-D-青霉胺可以通过D-青霉胺的甲基化合成。 这涉及在碱性条件下用甲基化试剂(如甲基碘或硫酸二甲酯)与D-青霉胺反应 .
工业生产方法: S-甲基-D-青霉胺的工业生产通常涉及大规模的甲基化反应,然后通过结晶或色谱等纯化过程获得高纯度的化合物 .
化学反应分析
反应类型: S-甲基-D-青霉胺会发生各种化学反应,包括:
氧化: 它可以氧化形成亚砜和砜.
还原: 它可以还原回其硫醇形式.
取代: 由于存在硫醇基,它可以参与亲核取代反应.
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
还原: 可以使用硼氢化钠等还原剂.
主要产物:
氧化: 亚砜和砜.
还原: S-甲基-D-青霉胺的硫醇形式.
科学研究应用
相似化合物的比较
类似化合物:
D-青霉胺: 一种用于治疗威尔逊氏症和类风湿性关节炎的螯合剂.
L-青霉胺: 由于其毒性而没有临床应用.
半胱氨酸: 一种具有类似化学性质的含硫氨基酸.
独特性: S-甲基-D-青霉胺因其甲基化的硫醇基而独一无二,与其他含硫醇化合物相比,这种基团提高了其稳定性和反应性 . 这使其在需要强而稳定的螯合性能的应用中特别有用 .
属性
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLYGQTOGLZDA-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184026 |
Source


|
| Record name | D-Valine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29913-84-6 |
Source


|
| Record name | S-Methyl-D-penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Valine, 3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
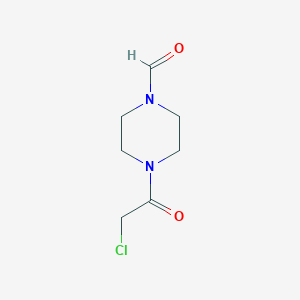
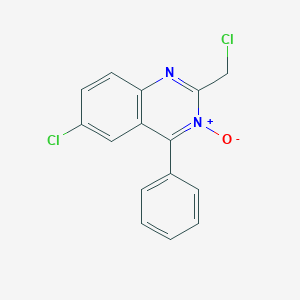

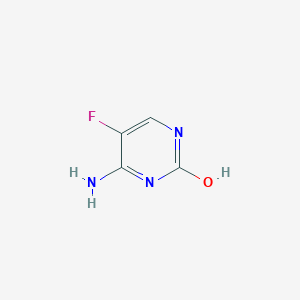
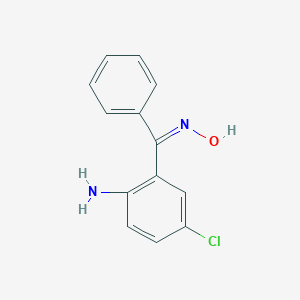
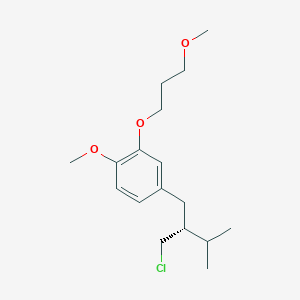

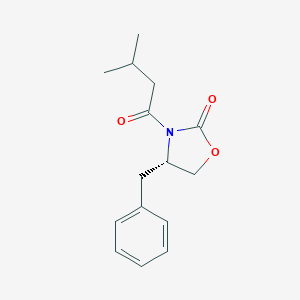
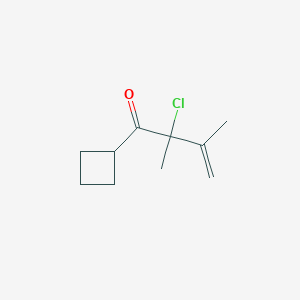

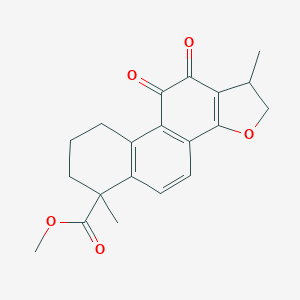
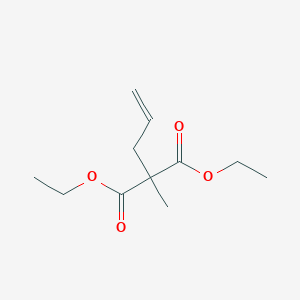

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)
